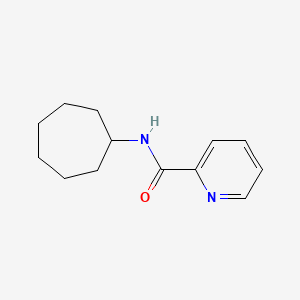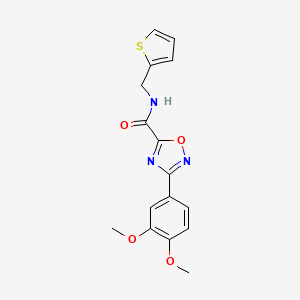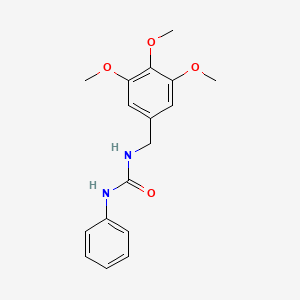![molecular formula C18H20N2O3 B4425161 4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one
Descripción general
Descripción
4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one, also known as IEM-1460, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one is not fully understood. However, it has been shown to modulate various signaling pathways involved in cancer, inflammation, and neurodegeneration. It inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, it reduces the production of reactive oxygen species (ROS) and inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, it reduces the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one for lab experiments is its high potency and specificity. It exhibits a high degree of selectivity towards cancer cells and has minimal toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one. One of the main areas of research is the development of more potent and selective analogs of this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its therapeutic potential. Furthermore, the development of novel drug delivery systems can enhance the bioavailability and efficacy of this compound in vivo.
Aplicaciones Científicas De Investigación
4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
6,7-dimethyl-4-[[methyl-[1-(1,2-oxazol-3-yl)ethyl]amino]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-15-14(9-18(21)23-17(15)8-12(11)2)10-20(4)13(3)16-5-6-22-19-16/h5-9,13H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENAUQEAJDUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN(C)C(C)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![1-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4425082.png)
![5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4425087.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4425112.png)
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)


![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)

![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)